molecular formula C16H12O3 B606821 4-(6-Hydroxynaphthalen-2-yl)benzene-1,2-diol

4-(6-Hydroxynaphthalen-2-yl)benzene-1,2-diol

Cat. No.: B606821
M. Wt: 252.26 g/mol
InChI Key: LDFFDYWHCCDSBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Coppersensor-1, commonly referred to as CS1, is a small-molecule, membrane-permeable fluorescent dye used for imaging labile copper pools in biological samples, including live cells. This compound comprises a boron dipyrromethene chromophore coupled to a thioether-rich receptor, which provides high selectivity for copper ions over other cellular metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Coppersensor-1 involves the coupling of a boron dipyrromethene chromophore to a thioether-rich receptor. The preparation process typically takes 4-5 days and includes several steps such as the formation of the chromophore and its subsequent coupling to the receptor .

Industrial Production Methods

While specific industrial production methods for Coppersensor-1 are not widely documented, the synthesis process can be scaled up for larger production. The key steps involve maintaining the purity and stability of the compound during the synthesis and ensuring that the reaction conditions are optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Coppersensor-1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving Coppersensor-1 include:

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing Agents: Such as sodium borohydride.

    Substitution Reagents: Various halides and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives of the chromophore, while substitution reactions can result in modified thioether receptors .

Scientific Research Applications

Coppersensor-1 has a wide range of scientific research applications, including:

Mechanism of Action

Coppersensor-1 exerts its effects through the selective binding of copper ions. The boron dipyrromethene chromophore provides visible-wavelength excitation and emission profiles, minimizing cellular autofluorescence and photodamage. The thioether-rich receptor achieves selective and stable binding of copper ions in water over other cellular cations. Molecular recognition of copper ions by Coppersensor-1 triggers a significant increase in emission intensity, allowing for the detection and imaging of labile copper pools within living cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Coppersensor-1 is unique due to its high selectivity for copper ions and its ability to provide a significant increase in fluorescence upon binding. This makes it particularly useful for live-cell imaging and studying copper homeostasis in biological systems .

Properties

IUPAC Name

4-(6-hydroxynaphthalen-2-yl)benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c17-14-5-3-11-7-10(1-2-12(11)8-14)13-4-6-15(18)16(19)9-13/h1-9,17-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFFDYWHCCDSBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C=C1C3=CC(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.